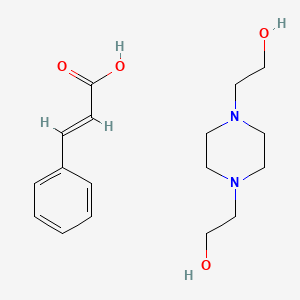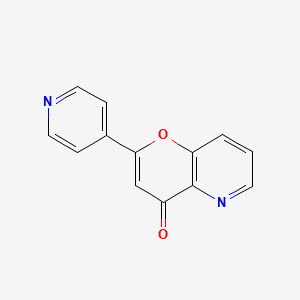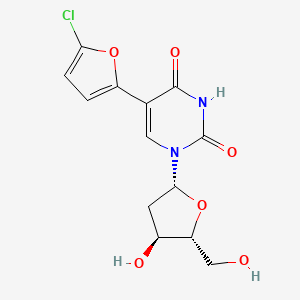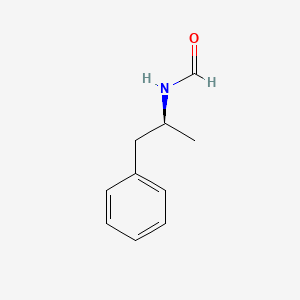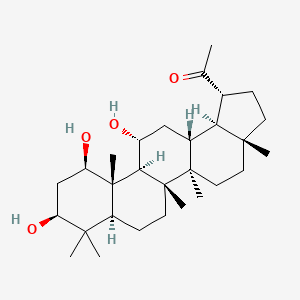
Nepetidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepetidone is a triterpenoid compound isolated from the plant Nepeta hindostana. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound, along with its related compound nepedinol, has been studied for its potential medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nepetidone involves the extraction of the compound from the aerial parts of Nepeta hindostana. The plant material is typically subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale extraction would involve the use of industrial solvents and large chromatography columns to isolate and purify the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Nepetidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Nepetidone is used as a model compound to study the reactivity and properties of triterpenoids.
Mechanism of Action
The mechanism of action of nepetidone involves its interaction with various molecular targets and pathways. For example, its antiplatelet activity is believed to be due to its ability to inhibit platelet aggregation, which is a crucial step in the formation of blood clots . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Nepetidone is similar to other triterpenoids such as nepedinol and nepehinal, which are also isolated from Nepeta hindostana . These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their biological activities.
List of Similar Compounds
- Nepedinol
- Nepehinal
- Other triterpenoids from Nepeta hindostana
Properties
CAS No. |
104104-55-4 |
|---|---|
Molecular Formula |
C29H48O4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-[(1R,3aR,5aR,5bR,7aS,9S,11R,11aS,11bS,12R,13aR,13bS)-9,11,12-trihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone |
InChI |
InChI=1S/C29H48O4/c1-16(30)17-8-10-26(4)12-13-27(5)18(23(17)26)14-19(31)24-28(27,6)11-9-20-25(2,3)21(32)15-22(33)29(20,24)7/h17-24,31-33H,8-15H2,1-7H3/t17-,18+,19+,20-,21-,22+,23+,24-,26+,27+,28+,29+/m0/s1 |
InChI Key |
CEXMUXAEKDKLDQ-KTBZBUBOSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@H]([C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CC(C4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





